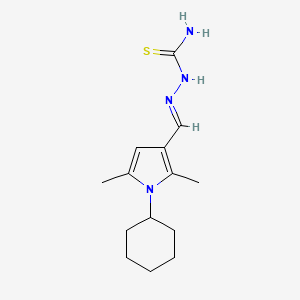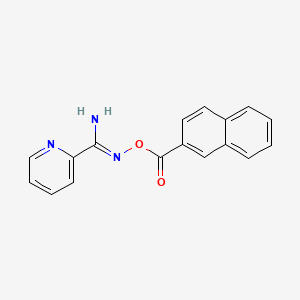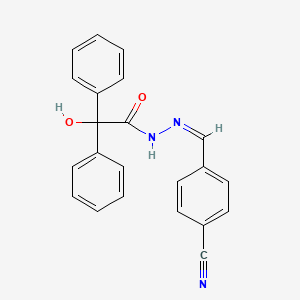![molecular formula C23H26N4OS B3905968 1-[4-(methylthio)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3905968.png)
1-[4-(methylthio)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide
説明
1-[4-(methylthio)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is also known as MPTP and is synthesized using a specific method. The mechanism of action, biochemical and physiological effects, advantages, and limitations of using MPTP in laboratory experiments are crucial aspects that need to be considered.
作用機序
The mechanism of action of MPTP involves its conversion into MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, leading to oxidative stress and cell death. This process is similar to the pathophysiology of Parkinson's disease, where dopaminergic neurons in the substantia nigra undergo cell death due to oxidative stress.
Biochemical and Physiological Effects:
MPTP has various biochemical and physiological effects that have been studied extensively. One of the primary effects of MPTP is its ability to induce Parkinson's disease-like symptoms in animal models. MPTP also causes a decrease in dopamine levels in the brain, leading to motor deficits and behavioral changes. In addition, MPTP has been shown to induce oxidative stress and inflammation, leading to cell death in dopaminergic neurons.
実験室実験の利点と制限
One of the significant advantages of using MPTP in laboratory experiments is its ability to induce Parkinson's disease-like symptoms in animal models. This allows researchers to study the pathophysiology of the disease and develop potential treatments. MPTP is also relatively easy to synthesize and has high purity and stability. However, there are some limitations to using MPTP in laboratory experiments. MPTP has a narrow therapeutic window, and its toxicity can vary between different animal species. In addition, the induction of Parkinson's disease using MPTP may not fully replicate the disease's pathophysiology in humans.
将来の方向性
There are several future directions for the use of MPTP in scientific research. One potential direction is the development of new treatments for Parkinson's disease based on the pathophysiology of the disease induced by MPTP. Another direction is the investigation of the role of oxidative stress and inflammation in other neurodegenerative diseases using MPTP. Additionally, MPTP can be used to study the effects of dopamine on behavior and cognition, leading to a better understanding of the brain's function. Overall, MPTP has the potential to contribute significantly to scientific research in various fields.
Conclusion:
In conclusion, 1-[4-(methylthio)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide, or MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations of using MPTP in laboratory experiments have been discussed. MPTP has the potential to contribute significantly to scientific research in various fields, and future directions for its use have been identified.
科学的研究の応用
MPTP has gained significant attention in scientific research due to its potential in various applications. One of the primary applications of MPTP is in the field of neuroscience. MPTP is used to induce Parkinson's disease in animal models, which allows researchers to study the disease's pathophysiology and develop potential treatments. MPTP is also used as a tool to investigate the role of dopamine in the brain and its effects on behavior. In addition, MPTP has been used in cancer research to study the role of piperidinecarboxamide derivatives in inhibiting cancer cell growth.
特性
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-29-21-10-4-17(5-11-21)15-27-14-2-3-19(16-27)23(28)25-20-8-6-18(7-9-20)22-12-13-24-26-22/h4-13,19H,2-3,14-16H2,1H3,(H,24,26)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXUSHOXYPQHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-imidazol-1-yl)benzyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3905887.png)



![3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3905931.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-4-phenylbutan-2-amine](/img/structure/B3905937.png)
acetic acid](/img/structure/B3905941.png)

![3-{1-[(2E)-3-(1,3-benzothiazol-2-yl)-2-propenoyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B3905951.png)
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B3905957.png)


